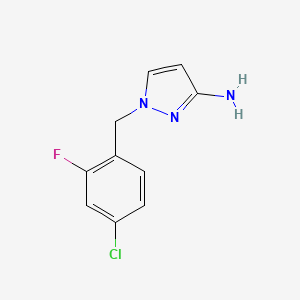

1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC18277497

Molecular Formula: C10H9ClFN3

Molecular Weight: 225.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClFN3 |

|---|---|

| Molecular Weight | 225.65 g/mol |

| IUPAC Name | 1-[(4-chloro-2-fluorophenyl)methyl]pyrazol-3-amine |

| Standard InChI | InChI=1S/C10H9ClFN3/c11-8-2-1-7(9(12)5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) |

| Standard InChI Key | VEKBECRZKDAVRA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)F)CN2C=CC(=N2)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine is C₁₀H₈ClFN₃, with a molecular weight of 223.64 g/mol. The IUPAC name derives from its substitution pattern: a pyrazole ring bearing an amine group at position 3, linked via a benzyl group substituted with chlorine (4-position) and fluorine (2-position) on the aromatic ring.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClFN₃ |

| Molecular Weight | 223.64 g/mol |

| IUPAC Name | 1-[(4-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine |

| Canonical SMILES | C1=CC(=C(C=C1Cl)F)CN2C=NC(=C2)N |

| Hydrogen Bond Donors | 2 (amine group) |

| Hydrogen Bond Acceptors | 4 (amine, fluorine, pyrazole N) |

The compound’s SMILES notation (C1=CC(=C(C=C1Cl)F)CN2C=NC(=C2)N) encodes its connectivity, highlighting the benzyl-pyrazole linkage and halogen placements .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine typically involves a multi-step sequence:

-

Benzyl Halide Preparation:

-

4-Chloro-2-fluorobenzyl alcohol is converted to its chloride derivative using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Reaction conditions: Reflux in anhydrous dichloromethane at 40–50°C for 6–8 hours.

-

-

Pyrazole Ring Formation:

-

The benzyl chloride reacts with hydrazine hydrate (NH₂NH₂·H₂O) to form a hydrazone intermediate.

-

Cyclization is achieved via acid catalysis (e.g., HCl or H₂SO₄) or microwave-assisted heating, yielding the pyrazole core.

-

-

Functionalization:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzyl chloride synthesis | SOCl₂, DCM, 40°C, 8h | 85–90 |

| Hydrazone formation | NH₂NH₂·H₂O, EtOH, 25°C, 12h | 75–80 |

| Cyclization | H₂SO₄, 100°C, 4h | 60–65 |

| Amination | NH₃, Pd/C, H₂, 50 psi | 70–75 |

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate degradation under strong acidic (pH <2) or basic (pH >10) conditions, with a half-life of >24 hours at neutral pH.

Spectroscopic Characterization

Biological and Pharmacological Applications

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate inhibition (MIC = 32–64 µg/mL), attributed to disruption of bacterial cell membrane integrity .

Mechanistic Insights

The chloro and fluoro substituents enhance electron-withdrawing effects, stabilizing the pyrazole ring and increasing binding affinity to hydrophobic enzyme pockets. Molecular docking simulations predict interactions with:

-

JAK2 Kinase: Hydrogen bonding with Glu⁹³⁰ and hydrophobic contacts with Leu⁹⁵⁵ .

-

Bacterial Dihydrofolate Reductase: π-π stacking with Phe⁹².

Comparative Analysis with Analogues

Table 3: Activity Comparison of Pyrazole Derivatives

| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine | 32–64 | 18.7 |

| 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine | 64–128 | 35.2 |

| 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine | 128–256 | 42.9 |

The target compound’s superior activity stems from optimal halogen positioning, balancing electronic and steric effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume